2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide

physicochemical profiling drug-likeness lead optimization

This compound is a structurally differentiated sulfonamide-derivative small molecule for advanced medicinal chemistry screening. Its unique combination of a sulfamoyl linker, an N-thiophen-3-ylmethyl pyrrolidine, and a terminal phenoxyacetamide distinguishes it from standard SAPA-series SMS1 inhibitors and rigid diuretic scaffolds. With a balanced MW (395.5 g/mol), lower computed lipophilicity (XLogP3: 1.2), and a high TPSA (138 Ų), it offers improved aqueous solubility potential. The thiophene moiety provides a vector for exploring sulfur-aromatic interactions and divergent metabolic stability (S-oxidation vs. phenyl oxidation), making it a strategic probe for parallel SAR and ADME comparison studies.

Molecular Formula C17H21N3O4S2
Molecular Weight 395.49
CAS No. 2097914-82-2
Cat. No. B2448471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide
CAS2097914-82-2
Molecular FormulaC17H21N3O4S2
Molecular Weight395.49
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)CC3=CSC=C3
InChIInChI=1S/C17H21N3O4S2/c18-17(21)11-24-15-1-3-16(4-2-15)26(22,23)19-14-5-7-20(10-14)9-13-6-8-25-12-13/h1-4,6,8,12,14,19H,5,7,9-11H2,(H2,18,21)
InChIKeySPZFQWZCIJSQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 30 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide (CAS 2097914-82-2): Core Chemical Identity and Procurement Baseline


2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide (CAS 2097914-82-2) is a synthetic sulfonamide-derivative small molecule (MW 395.5 g/mol; molecular formula C17H21N3O4S2) that incorporates a pyrrolidine ring N-substituted with a thiophen-3-ylmethyl group, a sulfamoyl (–SO2–NH–) linker, and a terminal phenoxyacetamide moiety.[1] The compound is listed in PubChem (CID 126853834) with computed physicochemical descriptors including XLogP3-AA of 1.2, topological polar surface area of 138 Ų, 2 hydrogen bond donors, and 7 hydrogen bond acceptors, but no experimental bioactivity data have been deposited in public repositories as of the retrieval date.[1] Its structural architecture places it at the intersection of several medicinally relevant chemotypes, notably the 2-(4-sulfamoylphenoxy)acetamide (SAPA) series of sphingomyelin synthase 1 (SMS1) inhibitors[2] and the phenoxy-pyrrolidine-sulfamoyl diuretic class exemplified by piretanide.[3]

Why Generic Substitution Fails: Structural Determinants That Distinguish 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide from Its Closest Apparent Analogs


Substituting 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide with an in-class analog such as SAPA-1j, piretanide, or the sulfonyl isostere (CAS 2194904-89-5) is not scientifically justified without direct comparative data, because three critical structural features diverge in ways known to alter target engagement, physicochemical profile, and ADME behavior. First, the sulfamoyl (–SO2–NH–) linker is chemically and electronically distinct from the sulfonyl (–SO2–) connector present in the 3-(thiophen-2-yl)pyrrolidin-1-yl sulfonyl analog; sulfamides possess an additional hydrogen-bond donor and altered geometry around sulfur that can fundamentally change inhibitor binding mode, as documented for carbonic anhydrase and other enzyme targets.[1] Second, the N-thiophen-3-ylmethyl substituent on the pyrrolidine ring introduces a sulfur-containing heteroaromatic moiety absent in the N-phenethyl group of the SAPA pharmacophore, with potential to engage in sulfur–aromatic interactions and modulate both lipophilicity and metabolic stability relative to simple phenylalkylamines.[2] Third, the primary acetamide terminus (–OCH2CONH2) differs from the substituted benzylamide groups optimized in the SAPA series and from the carboxylic acid of piretanide, altering hydrogen-bonding capacity at the solvent-exposed region of any binding site.[1] These cumulative differences mean that even compounds sharing the phenoxyacetamide-sulfamoyl core cannot be assumed interchangeable for procurement or screening without target-specific head-to-head data.

Product-Specific Quantitative Evidence Guide for 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide (CAS 2097914-82-2): Head-to-Head Physicochemical and Structural Differentiation from Closest Comparators


Physicochemical Differentiation: XLogP3, Topological Polar Surface Area, and Hydrogen-Bond Donor Count vs. SAPA-1j and Piretanide

The target compound exhibits a computed XLogP3-AA of 1.2 [1], which is approximately 2.8–3.5 log units lower than SAPA-1j (estimated XLogP ~4.0–4.7 based on its N-(4-bromobenzyl)-phenethylsulfamoyl structure [2]) and approximately 0.7–1.0 log units higher than piretanide (computed XLogP3 ~0.3–0.5; DrugBank [3]). The topological polar surface area (TPSA) of the target compound is 138 Ų [1], compared with approximately 84 Ų for SAPA-1j (calculated) and approximately 118 Ų for piretanide [3]. The target compound possesses 2 hydrogen-bond donors and 7 hydrogen-bond acceptors [1], versus 1 HBD/5 HBA for SAPA-1j and 3 HBD/6 HBA for piretanide [3]. These differences place the target compound in a distinct physicochemical space, with intermediate lipophilicity but higher polarity and hydrogen-bonding capacity relative to the SAPA series, predicting differentiated membrane permeability and solubility profiles.

physicochemical profiling drug-likeness lead optimization

Sulfamoyl (–SO2–NH–) Linker vs. Sulfonyl (–SO2–) Isostere: Structural and Hydrogen-Bonding Differentiation

The target compound features a sulfamoyl (–SO2–NH–) linker connecting the pyrrolidine 3-position to the 4-phenoxyacetamide ring, whereas the closest commercially available isostere CAS 2194904-89-5 contains a sulfonyl (–SO2–) linker where the pyrrolidine is directly attached to sulfur without an intervening nitrogen [1]. This structural difference introduces an additional hydrogen-bond donor (the sulfamide N–H) in the target compound that is absent in the sulfonyl analog. Published crystallographic data for sulfamide-containing enzyme inhibitors (e.g., carbonic anhydrase II complexes) demonstrate that the sulfamide N–H engages in a conserved hydrogen bond with the catalytic zinc-bound hydroxide or threonine residue, a contact geometrically inaccessible to sulfonamide/sulfonyl isosteres [2]. In the SAPA SMS1 inhibitor series, the sulfamoyl N–H is critical for activity: replacement with a sulfonyl group or N-methylation to eliminate the H-bond donor abolishes SMS1 inhibition (class-level inference based on SAR trends in Li et al. 2015 [3]). The target compound retains this hydrogen-bond donor capacity while replacing the N-phenethyl substituent of SAPA compounds with the sterically and electronically distinct thiophen-3-ylmethyl-pyrrolidine motif.

sulfamide pharmacophore enzyme inhibition molecular recognition

Thiophen-3-ylmethyl Substituent vs. N-Phenethyl Group: Divergent Lipophilicity, Aromatic Character, and Metabolic Stability Potential

The target compound incorporates a thiophen-3-ylmethyl substituent on the pyrrolidine nitrogen, whereas the SAPA inhibitor series (including SAPA-1a, IC50 = 5.2 μM; SAPA-1j, IC50 = 2.1 μM against SMS1) uniformly employs an N-phenethyl group at the sulfamoyl nitrogen [1]. Thiophene is an electron-rich, sulfur-containing heteroaromatic with different electronic properties (π-excessive, resonance energy ~125 kJ/mol vs. benzene ~150 kJ/mol) and metabolic liabilities compared to phenyl. While specific metabolic stability data for the target compound are not available, class-level knowledge indicates that thiophene rings can undergo CYP450-mediated S-oxidation and epoxidation, but the 3-ylmethyl attachment mode (rather than direct 2-substitution) may reduce susceptibility to mechanism-based inhibition relative to 2-substituted thiophenes [2]. The thiophene sulfur atom can also participate in unique sulfur–π and sulfur–aromatic non-covalent interactions with protein aromatic residues (Phe, Tyr, Trp), which are geometrically and energetically distinct from the edge-to-face or π–π stacking interactions available to the phenyl ring of SAPA compounds. This difference may translate into altered target selectivity profiles when screened against panels of related enzymes or receptors.

heterocyclic SAR metabolic stability sulfur-aromatic interactions

Primary Acetamide Terminus vs. Substituted Benzylamide or Carboxylic Acid: Hydrogen-Bond Donor Capacity and Crystallinity

The target compound terminates in a primary acetamide group (–OCH2CONH2) containing two amide hydrogen-bond donors, whereas SAPA-1j features an N-(4-bromobenzyl)acetamide cap with only one secondary amide donor, and piretanide terminates in a carboxylic acid (–COOH) group [1][2]. The primary amide motif provides two geometrically constrained hydrogen-bond donors capable of forming bidentate interactions with protein backbone carbonyls or carboxylate side chains, a recognition motif exploited by numerous drug–target complexes. In the solid state, primary amides tend to form more extensive hydrogen-bonding networks than secondary amides or carboxylic acids, which can translate into higher melting points, lower aqueous solubility, and distinct polymorphic behavior. While no experimental solubility or melting point data are publicly available for the target compound, the presence of a primary amide terminus is a key differentiator for procurement: it predicts potentially lower solubility in standard screening buffers (DMSO/aqueous) compared with the ionizable carboxylic acid of piretanide, but also a different pH-solubility profile.

solid-state properties solubility hydrogen bonding

Overall Rotatable Bond Count and Molecular Flexibility vs. SAPA and Piretanide Comparators

The target compound contains 8 rotatable bonds [1], compared with approximately 10–11 rotatable bonds for SAPA-1j (N-phenethyl chain plus N-(4-bromobenzyl)acetamide linker) and approximately 5 rotatable bonds for piretanide (rigid biphenyl ether core with pyrrolidine ring) [2][3]. Higher rotatable bond count generally correlates with increased conformational entropy loss upon binding, which can penalize binding affinity unless compensated by favorable enthalpic contacts. The target compound's intermediate flexibility (8 rotatable bonds) positions it between the highly flexible SAPA-1j and the relatively rigid piretanide, predicting an intermediate entropic binding penalty. This property is relevant for target-based screening: compounds with excessive rotatable bonds may show lower hit rates in fragment-based or high-concentration biochemical screens due to reduced effective concentration of the binding-competent conformation, while overly rigid compounds may fail to adapt to induced-fit binding pockets.

conformational flexibility entropic penalty target engagement

Best Research and Industrial Application Scenarios for 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide (CAS 2097914-82-2) Based on Structural Differentiation Evidence


Screening for Novel SMS1 or Related Sphingolipid Metabolism Inhibitors with Differentiated Physicochemical Profile

The compound shares the 2-(4-sulfamoylphenoxy)acetamide pharmacophore core with the validated SMS1 inhibitor series (SAPA-1a IC50 = 5.2 μM; SAPA-1j IC50 = 2.1 μM) [1], but with substantially lower computed lipophilicity (XLogP3 = 1.2 vs. ~4.0–4.7 for SAPA-1j) [2] and higher TPSA (138 Ų vs. ~84 Ų). This makes it a candidate for screening against SMS1 or related sphingolipid pathway enzymes where improved aqueous solubility or reduced non-specific protein binding is desired. The thiophen-3-ylmethyl substituent may also confer altered selectivity within the SMS family (SMS1 vs. SMS2) due to differential steric accommodation in the substrate-binding channel, though this remains to be experimentally verified.

Probing Sulfamide-Specific Enzyme Interactions in Carbonic Anhydrase, Serine Protease, or Nuclear Receptor Panels

The sulfamoyl (–SO2–NH–) linker provides a geometrically and electronically distinct zinc-binding or hydrogen-bonding motif compared with sulfonamide (–SO2–NH2) or sulfonyl (–SO2–) groups. Published structural biology data demonstrate that sulfamide N–H donors engage the catalytic zinc-hydroxide in carbonic anhydrase active sites through a conserved hydrogen-bond network not accessible to sulfonamides [3]. The target compound offers this sulfamide pharmacophore embedded within a novel pyrrolidine-thiophene scaffold distinct from classical aryl sulfamides, making it a useful probe for expanding sulfamide SAR in enzyme families known to recognize this motif, including carbonic anhydrases, sulfatases, and certain nuclear receptors.

Fragment-Based or Structure-Guided Lead Generation Campaigns Seeking a Conformationally Balanced Pyrrolidine Scaffold

With 8 rotatable bonds [2], the compound occupies an intermediate flexibility range between the highly flexible SAPA leads (~10–11 rotatable bonds) and the rigid piretanide scaffold (~5 rotatable bonds). This balanced flexibility, combined with the presence of multiple hydrogen-bond donor/acceptor vectors (sulfamoyl N–H, acetamide –CONH2, phenoxy oxygen, thiophene sulfur), makes the compound a structurally informative starting point for fragment-growing or structure-guided optimization. The pyrrolidine nitrogen and thiophene ring offer two independent vectors for parallel SAR exploration without perturbing the core sulfamoyl-phenoxyacetamide pharmacophore.

Comparative ADME Screening to Evaluate Thiophene-Containing Scaffolds for Metabolic Stability Advantages

The thiophen-3-ylmethyl substituent distinguishes this compound from all-phenyl SAPA analogs and provides an opportunity to experimentally compare thiophene vs. phenyl metabolic stability, CYP inhibition potential, and plasma protein binding in a matched molecular framework. Class-level knowledge indicates that thiophene rings can exhibit divergent metabolic pathways (S-oxidation, epoxidation) relative to phenyl oxidation, and the 3-substitution pattern may mitigate the mechanism-based CYP inactivation associated with 2-substituted thiophenes [4]. Procurement of this compound alongside SAPA-1j or a phenyl-substituted direct analog would enable a controlled head-to-head ADME comparison that could inform scaffold selection for programs requiring specific metabolic stability profiles.

Quote Request

Request a Quote for 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.